[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine
CAS No.: 1776570-49-0
Cat. No.: VC2746140
Molecular Formula: C15H15ClN2
Molecular Weight: 258.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1776570-49-0 |
|---|---|
| Molecular Formula | C15H15ClN2 |
| Molecular Weight | 258.74 g/mol |
| IUPAC Name | N-[[5-(3-chlorophenyl)pyridin-3-yl]methyl]cyclopropanamine |
| Standard InChI | InChI=1S/C15H15ClN2/c16-14-3-1-2-12(7-14)13-6-11(8-17-10-13)9-18-15-4-5-15/h1-3,6-8,10,15,18H,4-5,9H2 |
| Standard InChI Key | DHDPBGCKHDONDJ-UHFFFAOYSA-N |
| SMILES | C1CC1NCC2=CC(=CN=C2)C3=CC(=CC=C3)Cl |
| Canonical SMILES | C1CC1NCC2=CC(=CN=C2)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine is a complex organic compound with a molecular formula of C15H15ClN2 and a molecular weight of 258.74 g/mol. The compound is registered under CAS number 1776570-49-0. It features a distinctive structure comprising a pyridine ring substituted with a 3-chlorophenyl group at position 5, and a cyclopropylamine moiety attached via a methylene bridge at position 3 of the pyridine ring.
Chemical Identifiers and Properties
The structural representation of [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine can be expressed through various chemical notation systems, providing standardized identifiers for database cross-referencing and chemical informatics. These standardized descriptors enable precise identification of the compound across different chemical databases and research platforms.
| Property | Value |
|---|---|
| IUPAC Name | N-[[5-(3-chlorophenyl)pyridin-3-yl]methyl]cyclopropanamine |
| Molecular Formula | C15H15ClN2 |
| Molecular Weight | 258.74 g/mol |
| CAS Number | 1776570-49-0 |
| SMILES | C1CC1NCC2=CC(=CN=C2)C3=CC(=CC=C3)Cl |
Structural Components Analysis
The compound consists of three key structural components that contribute to its chemical and biological properties. The pyridine ring serves as a central heterocyclic core, while the 3-chlorophenyl substituent introduces lipophilicity and potential halogen bonding interactions. The cyclopropylamine group, connected through a flexible methylene linker, provides a basic nitrogen center capable of hydrogen bonding and potential ionic interactions with biological targets.
Synthesis and Preparation Methods
The synthesis of [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine typically requires multi-step organic reactions with careful control of conditions to ensure high yield and purity. Several synthetic approaches have been documented in the literature, offering various pathways to obtain this compound.
Synthetic Routes and Strategies
One promising approach for synthesizing the target compound involves the preparation of trans-substituted cyclopropylamines from α-chloroaldehydes, as described by West et al. This method proceeds through the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure to generate the cyclopropylamine product . The reaction demonstrates high diastereoselectivity, particularly when conducted in the presence of a polar aprotic co-solvent such as DMF, which prevents cis/trans-isomerization of the cyclopropylamine product .
Key Intermediates and Reaction Conditions
| Synthetic Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| Pyridine Ring Formation | Various aromatic precursors | Multi-step processes including cross-coupling reactions | 60-75% |
| Introduction of 3-Chlorophenyl | 3-Chlorophenylboronic acid or equivalent | Suzuki-Miyaura coupling (Pd catalysis) | 70-85% |
| Cyclopropylamine Attachment | Cyclopropylamine, reducing agents | Reductive amination or nucleophilic substitution | 65-80% |
Chemical Reactions and Reactivity Patterns
The chemical reactivity of [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine is influenced by its functional groups and structural features, enabling it to participate in various chemical transformations.
Types of Reactions
The compound can undergo several reaction types, particularly focusing on the reactive sites within its structure. The cyclopropylamine group can participate in reactions typical of primary amines, including nucleophilic substitutions, acylations, and oxidation reactions. The pyridine nitrogen provides a site for potential protonation, alkylation, or coordination with metals, while the chlorophenyl group introduces possibilities for further functionalization through cross-coupling reactions.
Common Reagents and Conditions
Based on the reactivity patterns of similar compounds, [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine may interact with various reagents under specific conditions:
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Oxidizing agents: Compounds like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could oxidize the cyclopropylamine group to form oximes or nitriles.
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Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used for reduction reactions involving the pyridine ring.
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Substitution reagents: Sodium hydride (NaH) and alkyl halides could facilitate substitution reactions at the amine nitrogen.
Biological Activity and Applications
The unique structural features of [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine suggest potential biological activities and applications in pharmaceutical research.
Enzymatic and Receptor Targets
Based on studies of structurally similar compounds, [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine may interact with specific molecular targets:
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Dopamine receptors: Particularly the D3 receptor subtype, where the cyclopropylamine moiety has been identified as a key dopaminergic pharmacophore .
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Enzyme inhibition: The compound's structure suggests potential for interaction with various enzymes, possibly including monoamine oxidases or other neurologically relevant enzymes .
| Target Type | Potential Interaction | Structural Features Involved |
|---|---|---|
| Dopamine D3 Receptor | Antagonist/Partial Agonist | Cyclopropylamine, 3-chlorophenyl group |
| Monoamine Oxidases | Inhibition | Cyclopropylamine, pyridine ring |
| Serotonin Receptors | Modulation | 3-chlorophenyl, pyridine nitrogen |
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between structural features and biological activity provides valuable insights for potential modifications and optimizations of [5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine.
Comparison with Related Compounds
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(3-Chlorophenyl)(cyclopropyl)methanamine: Lacks the pyridine ring but contains the 3-chlorophenyl and cyclopropyl amine components, providing insights into the importance of the heterocyclic core .
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(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine: Contains a differently substituted pyridine core with a primary amine rather than a cyclopropylamine, highlighting the significance of the cyclopropyl group .
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3-(3-Chlorophenylethyl)pyridine: Features a different linkage pattern between the aromatic components, demonstrating the importance of the specific spatial arrangement of functional groups .
Effect of Structural Modifications
Research with related compounds suggests that modifications to each structural component can significantly affect biological activity and physicochemical properties:
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Pyridine ring modifications: Alterations to the position or nature of substituents on the pyridine ring can influence electronic properties and binding affinity to target proteins .
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Cyclopropylamine variations: The cyclopropyl group provides a rigid three-dimensional structure that can be critical for specific receptor interactions. Replacing it with other cyclic or acyclic amines may alter activity profiles .
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Chlorophenyl substitutions: The position of the chlorine atom on the phenyl ring (ortho, meta, para) or replacement with other halogens or functional groups can significantly impact lipophilicity, electronic properties, and metabolic stability .
Research Applications and Future Directions
[5-(3-Chlorophenyl)-pyridin-3-ylmethyl]-cyclopropylamine represents a compound of interest for various research applications, with several directions for future investigation.
Current Research Status
The compound has been investigated in pharmaceutical contexts, particularly in research related to dopamine receptor modulators and central nervous system agents . Its structural features suggest potential applications in medicinal chemistry, specifically in the development of new drugs targeting neurological disorders or other conditions where dopaminergic or serotonergic modulation is beneficial .
Future Research Opportunities
Several promising avenues for future research include:
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Detailed pharmacological profiling: Comprehensive evaluation of receptor binding profiles, functional activity, and selectivity across various neurotransmitter systems.
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Metabolic studies: Investigation of metabolic pathways and stability to inform potential medicinal chemistry optimizations.
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Structure-based design: Utilizing computational approaches to model interactions with potential biological targets and guide rational design of derivatives with enhanced properties.
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Synthetic methodology development: Exploration of novel, more efficient synthetic routes to access this compound and related analogs with improved yield and stereoselectivity.
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